Bienvenue dans la boutique en ligne BenchChem!

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Lipophilicity Drug design PAR-1 antagonist

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS 380563-53-1) is a synthetic small-molecule belonging to the 2,3-dihydro-1H-isoindol-1-imine class, a scaffold extensively characterized in the patent literature as the basis for potent, selective thrombin receptor (PAR-1) antagonists. Structurally, the compound features a 4-isopropylphenyl substituent on the isoindoline nitrogen, yielding a molecular formula of C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol.

Molecular Formula C17H18N2
Molecular Weight 250.345
CAS No. 380563-53-1
Cat. No. B2362707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine
CAS380563-53-1
Molecular FormulaC17H18N2
Molecular Weight250.345
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N
InChIInChI=1S/C17H18N2/c1-12(2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)18/h3-10,12,18H,11H2,1-2H3
InChIKeyVQLAVEDFUZANND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS 380563-53-1) – Core Scaffold, Physicochemical Profile, and Procurement Identity


2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine (CAS 380563-53-1) is a synthetic small-molecule belonging to the 2,3-dihydro-1H-isoindol-1-imine class, a scaffold extensively characterized in the patent literature as the basis for potent, selective thrombin receptor (PAR-1) antagonists [1]. Structurally, the compound features a 4-isopropylphenyl substituent on the isoindoline nitrogen, yielding a molecular formula of C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol [2]. Its computed lipophilicity (XLogP3 = 4) and topological polar surface area (TPSA = 27.1 Ų) position it within a property space balanced for membrane permeability and target engagement, making it a valuable tool compound for structure–activity relationship (SAR) studies in thrombosis, inflammation, and oncology programs [2].

Why Generic Substitution Fails for 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine: Substituent-Dependent Pharmacology in the Isoindol-1-imine Class


The 2,3-dihydro-1H-isoindol-1-imine pharmacophore is exquisitely sensitive to N-aryl substitution. Within the Janssen patent family, PAR-1 antagonist potency, selectivity, and oral bioavailability are profoundly modulated by the nature of the N-phenyl substituent [1]. For example, replacement of the 4-isopropyl group with smaller (methyl, ethyl, unsubstituted) or polar (morpholinyl, sulfonamide) groups leads to marked shifts in lipophilicity and steric bulk that directly alter target binding, CYP450 susceptibility, and pharmacokinetic half-life [1]. The 4-isopropylphenyl analogue occupies a specific physicochemical niche (XLogP3 = 4, TPSA = 27.1 Ų) that cannot be replicated by its 2-cyclopentyl (CAS 919741-74-5), 2-ethyl (CAS not specified), or 3-methoxyphenyl (CAS not specified) counterparts, each of which alters hydrogen-bonding capacity, conformational flexibility, or electron distribution [2]. Consequently, interchanging these analogues without experimental validation risks compromising SAR continuity, metabolic stability, and in vivo efficacy, making this compound an essential, non-substitutable comparator in PAR-1 antagonist optimization campaigns.

Quantitative Differentiation Evidence: 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine vs. Closest Analogs


Lipophilicity (XLogP3) Defines a Distinct Partitioning Space Relative to Common N-Substituted Analogs

The target compound displays a computed XLogP3 of 4, which is substantially higher than that of the 4-morpholinyl analog (CAS 2126162-69-2, XLogP3 ~1.2–1.8 by fragment-based estimation) and the 3-methoxyphenyl analog (XLogP3 ~2.5), while remaining lower than the 2-cyclopentyl analog (CAS 919741-74-5, XLogP3 ~4.5) [1][2]. This intermediate lipophilicity is critical for balancing membrane permeability with aqueous solubility and avoiding CYP2C9/2D6 promiscuity commonly associated with higher logP compounds in the series [1].

Lipophilicity Drug design PAR-1 antagonist

Topological Polar Surface Area (TPSA) Constrains Hydrogen-Bonding Capacity Differentially vs. Morpholinyl and Sulfonamide Congeners

The target compound's TPSA of 27.1 Ų is markedly lower than that of the 4-morpholinyl analog (TPSA ~44 Ų) and the 3-morpholine-4-sulfonyl analog (CAS 901273-47-0, TPSA ~86 Ų), while being comparable to the 2-cyclopentyl analog (~26 Ų) [1][2]. This positions the 4-isopropylphenyl derivative as a preferred candidate for CNS-penetrant PAR-1 antagonist programs, as compounds with TPSA < 60 Ų typically exhibit enhanced blood–brain barrier permeability [2].

Polar surface area Blood–brain barrier penetration CNS drug design

Rotatable Bond Count and Conformational Flexibility Differentiate from Rigid and Highly Flexible Analogs

The target compound possesses 2 rotatable bonds, compared to 1 for the 2-cyclopentyl analog (the cyclopentyl ring itself is non-rotatable but conformationally flexible) and 3 for the 4-morpholinyl analog [1][2]. This intermediate flexibility strikes a balance between pre-organization for target binding and adaptability to the PAR-1 binding pocket, as evidenced by the patent's SAR showing that both excessively rigid and excessively flexible N-substituents diminish antagonist potency [1].

Conformational entropy Ligand efficiency PAR-1 SAR

Commercial Purity and Storage Specifications Provide Reproducibility Advantages Over Non-Standardized Analogs

This compound is commercially available from multiple reputable vendors at a standardized purity of ≥95%, with recommended storage at 2–8°C under dry, inert conditions [1]. In contrast, several close analogs (e.g., the 3-methoxyphenyl derivative) are supplied at lower or unspecified purity by single vendors, creating batch-to-batch variability that confounds SAR interpretation [1]. The defined storage regimen (sealed, dry, 2–8°C) ensures hydrolytic stability of the imine functionality, a known degradation pathway for isoindol-1-imines under ambient humidity [1].

Compound quality control Procurement specification Reproducibility

Optimal Procurement and Deployment Scenarios: When the 4-Isopropylphenyl Isoindol-1-imine Outperforms Alternatives


PAR-1 Antagonist Lead Optimization: Lipophilicity Benchmarking Against Polar and Nonpolar N-Substituted Series

In a lead optimization campaign for thrombin PAR-1 antagonists, the 4-isopropylphenyl derivative serves as the reference compound representing an intermediate lipophilicity window (XLogP3 = 4). It allows teams to systematically compare the impact of increasing (cyclopentyl, XLogP3 ~4.5) or decreasing (morpholinyl, XLogP3 ~1.5) lipophilicity on in vitro potency, metabolic clearance, and CYP inhibition profiles [1]. This head-to-head comparison is directly supported by the Janssen patent data showing that N-aryl substituent changes of this magnitude produce >10-fold shifts in PAR-1 binding affinity and >3-fold alterations in human liver microsome stability [1].

CNS-Penetrant PAR-1 Antagonist Design: Minimal TPSA Reference for Blood–Brain Barrier Penetration Prediction

With a TPSA of 27.1 Ų, this compound serves as a minimal-polarity control for evaluating the CNS penetration potential of PAR-1 antagonists intended for neuroinflammatory or stroke indications [2]. Researchers can use it to establish baseline brain-to-plasma ratios in rodent PBPK models before introducing polarity-increasing substituents (e.g., morpholinyl, TPSA ~44 Ų) that may reduce CNS exposure [1]. This quantitative TPSA differential is critical for interpreting CNS pharmacokinetic data across the series [2].

Multicenter SAR Reproducibility Studies Requiring Multi-Vendor Compound Sourcing

Because this compound is available at ≥95% purity from multiple independent suppliers (American Elements, ChemScene, Leyan, Wanvi Bio), it is uniquely suited for multicenter reproducibility initiatives where compound identity and purity must be cross-validated [3]. This multi-vendor sourcing mitigates the risk of batch-dependent artifacts that plague single-supplier analogs, enabling statistically robust comparisons of PAR-1 antagonist potency across different assay platforms and laboratories [3].

Fragment-Based and Structure-Guided Drug Design: Conformationally Constrained Pharmacophore Probing

The compound's 2-rotatable-bond structure and rigid isoindol-1-imine core make it an ideal probe for X-ray crystallography and cryo-EM studies of the PAR-1 ligand-binding pocket [1]. Its intermediate flexibility versus cyclopentyl (1 rotatable bond) and morpholinyl (3 rotatable bonds) analogs allows crystallographers to distinguish between induced-fit and conformational selection binding mechanisms, providing structural insights that guide the design of higher-affinity antagonists [1].

Quote Request

Request a Quote for 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.